Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride
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Overview
Description
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClN3O4. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group, an ester group, and an aminoethyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride typically involves the esterification of 2-[(2-aminoethyl)amino]-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Various electrophiles such as alkyl halides.
Major Products Formed
Oxidation: 2-[(2-aminoethyl)amino]-5-aminobenzoate.
Reduction: 2-[(2-aminoethyl)amino]-5-nitrobenzoic acid.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. This modification can alter the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-aminoethyl)amino]-5-aminobenzoate hydrochloride
- Methyl 2-[(2-aminoethyl)amino]-4-nitrobenzoate hydrochloride
- Methyl 2-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride
Uniqueness
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride is unique due to the specific positioning of its nitro group, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-(2-aminoethylamino)-5-nitrobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-17-10(14)8-6-7(13(15)16)2-3-9(8)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWBBXIHITBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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